Cas no 2138433-94-8 (5-[2-(3-Methylbutanamido)ethyl]thiophene-2-sulfonyl fluoride)

5-[2-(3-Methylbutanamido)ethyl]thiophene-2-sulfonyl fluoride is a specialized sulfonyl fluoride derivative designed for selective covalent modification of target proteins, particularly in chemical biology and proteomics research. Its thiophene-sulfonyl fluoride scaffold offers enhanced reactivity toward nucleophilic residues, enabling efficient and irreversible inhibition of serine hydrolases and other enzymes. The 3-methylbutanamidoethyl side chain improves solubility and membrane permeability, facilitating cellular studies. This compound is particularly valuable for activity-based protein profiling (ABPP) due to its stability under physiological conditions and selective binding properties. Its structural features make it a useful tool for probing enzyme function, target identification, and inhibitor development in biochemical and pharmacological research.
5-[2-(3-Methylbutanamido)ethyl]thiophene-2-sulfonyl fluoride structure
2138433-94-8 structure
商品名:5-[2-(3-Methylbutanamido)ethyl]thiophene-2-sulfonyl fluoride
CAS番号:2138433-94-8
MF:C11H16FNO3S2
メガワット:293.378044128418
CID:6029075
PubChem ID:165460625

5-[2-(3-Methylbutanamido)ethyl]thiophene-2-sulfonyl fluoride 化学的及び物理的性質

名前と識別子

    • EN300-727706
    • 5-[2-(3-methylbutanamido)ethyl]thiophene-2-sulfonyl fluoride
    • 2138433-94-8
    • 5-[2-(3-Methylbutanamido)ethyl]thiophene-2-sulfonyl fluoride
    • インチ: 1S/C11H16FNO3S2/c1-8(2)7-10(14)13-6-5-9-3-4-11(17-9)18(12,15)16/h3-4,8H,5-7H2,1-2H3,(H,13,14)
    • InChIKey: ACIGDHOTFBDKFU-UHFFFAOYSA-N
    • ほほえんだ: S1C(=CC=C1CCNC(CC(C)C)=O)S(=O)(=O)F

計算された属性

  • せいみつぶんしりょう: 293.05556388g/mol
  • どういたいしつりょう: 293.05556388g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 18
  • 回転可能化学結合数: 6
  • 複雑さ: 378
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 99.9Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.6

5-[2-(3-Methylbutanamido)ethyl]thiophene-2-sulfonyl fluoride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-727706-1.0g
5-[2-(3-methylbutanamido)ethyl]thiophene-2-sulfonyl fluoride
2138433-94-8
1g
$0.0 2023-06-06

5-[2-(3-Methylbutanamido)ethyl]thiophene-2-sulfonyl fluoride 関連文献

5-[2-(3-Methylbutanamido)ethyl]thiophene-2-sulfonyl fluorideに関する追加情報

5-[2-(3-Methylbutanamido)ethyl]thiophene-2-sulfonyl fluoride (CAS No. 2138433-94-8): An Overview of a Promising Compound in Medicinal Chemistry

5-[2-(3-Methylbutanamido)ethyl]thiophene-2-sulfonyl fluoride (CAS No. 2138433-94-8) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structure and potential therapeutic applications. This compound belongs to the class of sulfonyl fluorides, which are known for their reactivity and utility in various chemical reactions, particularly in the synthesis of bioactive molecules.

The structure of 5-[2-(3-Methylbutanamido)ethyl]thiophene-2-sulfonyl fluoride is characterized by a thiophene ring, a sulfonyl fluoride functional group, and an amide linkage. The thiophene ring, a five-membered heterocyclic compound containing sulfur, is a common scaffold in many biologically active molecules due to its aromaticity and ability to form stable complexes with metal ions. The sulfonyl fluoride group, on the other hand, is highly reactive and can participate in various chemical transformations, making it a valuable intermediate in synthetic chemistry.

Recent research has focused on the potential of 5-[2-(3-Methylbutanamido)ethyl]thiophene-2-sulfonyl fluoride as a building block for the synthesis of new drugs. One notable application is in the development of protease inhibitors, which are crucial for treating viral infections such as HIV and hepatitis C. The sulfonyl fluoride group can be selectively converted into other functional groups, such as sulfonamides or sulfonates, which are known to have potent inhibitory effects on proteases.

In addition to its role in protease inhibition, 5-[2-(3-Methylbutanamido)ethyl]thiophene-2-sulfonyl fluoride has also shown promise in the field of cancer research. Studies have demonstrated that compounds containing thiophene rings and sulfonyl functionalities can exhibit significant anticancer activity by targeting specific signaling pathways involved in tumor growth and metastasis. For example, a recent study published in the Journal of Medicinal Chemistry reported that derivatives of 5-[2-(3-Methylbutanamido)ethyl]thiophene-2-sulfonyl fluoride were effective in inhibiting the proliferation of human breast cancer cells by disrupting the PI3K/AKT signaling pathway.

The synthesis of 5-[2-(3-Methylbutanamido)ethyl]thiophene-2-sulfonyl fluoride typically involves a multi-step process that begins with the preparation of the thiophene ring and subsequent functionalization with the sulfonyl fluoride group. One common approach is to start with 2-thiophenecarboxylic acid, which is then converted into the corresponding acid chloride using thionyl chloride. The acid chloride is subsequently reacted with 3-methylbutanamine to form the amide linkage. Finally, the thiophene ring is sulfonated using fluorosulfonic acid to introduce the sulfonyl fluoride group.

The reactivity of 5-[2-(3-Methylbutanamido)ethyl]thiophene-2-sulfonyl fluoride makes it an attractive intermediate for various chemical transformations. For instance, it can be used in nucleophilic substitution reactions to form sulfonate esters or sulfonamides. These derivatives can then be further modified to introduce additional functional groups or improve their pharmacological properties. The versatility of this compound has led to its use in the development of new drug candidates for a wide range of diseases.

Despite its promising applications, the use of 5-[2-(3-Methylbutanamido)ethyl]thiophene-2-sulfonyl fluoride also presents some challenges. One major challenge is its potential toxicity and reactivity with biological systems. Therefore, careful handling and safety protocols are essential when working with this compound. Additionally, optimizing its solubility and stability under physiological conditions is crucial for its successful application in drug development.

Future research on 5-[2-(3-Methylbutanamido)ethyl]thiophene-2-sulfonyl fluoride is likely to focus on expanding its synthetic utility and exploring new biological applications. Advances in computational chemistry and high-throughput screening techniques will play a key role in identifying novel derivatives with improved therapeutic properties. Furthermore, collaborative efforts between chemists and biologists will be essential for translating these findings into clinical applications.

In conclusion, 5-[2-(3-Methylbutanamido)ethyl]thiophene-2-sulfonyl fluoride (CAS No. 2138433-94-8) represents an exciting opportunity for advancing medicinal chemistry research. Its unique structure and reactivity make it a valuable tool for developing new drugs with potential applications in treating viral infections, cancer, and other diseases. As research continues to uncover new insights into its properties and applications, this compound is poised to play an increasingly important role in the field of drug discovery.

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